3-Chloro-n-(4-methoxybenzyl)pyrazin-2-amine
Overview
Description
3-Chloro-n-(4-methoxybenzyl)pyrazin-2-amine is a useful research compound. Its molecular formula is C12H12ClN3O and its molecular weight is 249.69 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which include a pyrrole ring and a pyrazine ring like our compound, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation . This could potentially be a part of the interaction mechanism with its targets.
Biochemical Pathways
It is known that reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common . These reactions could potentially affect various biochemical pathways.
Result of Action
It is known that pyrrolopyrazine derivatives have exhibited various biological activities . These activities could potentially be the result of the compound’s action.
Biological Activity
3-Chloro-n-(4-methoxybenzyl)pyrazin-2-amine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the presence of a pyrazine ring substituted with chlorine and a methoxybenzyl moiety. Its chemical formula is C12H12ClN3O, and it has a molecular weight of 253.7 g/mol. The presence of the methoxy group enhances lipophilicity, which can influence its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens, particularly Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) for this compound against M. tuberculosis has been reported as low as 6.25 µg/mL, demonstrating its potential as an antimycobacterial agent .
Pathogen | MIC (µg/mL) | Activity |
---|---|---|
Mycobacterium tuberculosis | 6.25 | Strong antimycobacterial activity |
Staphylococcus aureus | 7.81 | Moderate antibacterial activity |
Staphylococcus epidermidis | 15.62 | Moderate antibacterial activity |
The mechanism by which this compound exerts its antimicrobial effects involves the inhibition of specific enzymes crucial for bacterial survival. This inhibition disrupts metabolic pathways, leading to cell death. The compound's interaction with bacterial cell membranes and its ability to penetrate into cells contribute to its efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be closely related to its structural features. Modifications in the substitution pattern on the pyrazine ring or the benzyl moiety can significantly alter its potency:
- Chlorine Substitution : The presence of chlorine at the 3-position enhances antimicrobial activity compared to other halogen substitutions.
- Methoxy Group : The methoxy group at the para position increases lipophilicity, facilitating better membrane permeability and enhancing bioactivity.
Case Studies
Several studies have explored the biological implications of this compound:
- Antimycobacterial Evaluation : A study focused on various substituted pyrazine derivatives found that this compound displayed comparable or superior activity against resistant strains of M. tuberculosis when compared to standard treatments .
- Cytotoxicity Assessment : In vitro cytotoxicity tests indicated that this compound has low toxicity towards human cell lines, suggesting a favorable safety profile for potential therapeutic applications .
Properties
IUPAC Name |
3-chloro-N-[(4-methoxyphenyl)methyl]pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-17-10-4-2-9(3-5-10)8-16-12-11(13)14-6-7-15-12/h2-7H,8H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQIIGVQCKLGFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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